L-Phenylalanine-1-13C

Vue d'ensemble

Description

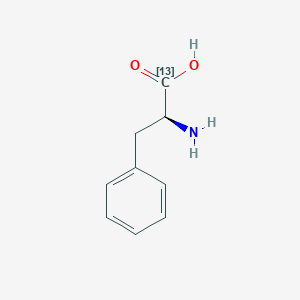

L-Phenylalanine-1-13C is an isotopically labeled analogue of L-phenylalanine, an essential aromatic amino acid. The “1-13C” designation indicates that the carbon atom at the first position of the phenylalanine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine-1-13C typically involves the incorporation of the carbon-13 isotope into the phenylalanine molecule. One common method is the use of isotopically labeled precursors such as benzaldehyde or benzonitrile. These precursors undergo a series of chemical reactions, including electrocyclic ring-closure and aromatization, to form the labeled phenylalanine .

Industrial Production Methods

Industrial production of this compound often involves microbial biosynthesis. Engineered strains of Escherichia coli can be used to produce phenylalanine from inexpensive aromatic precursors like benzyl alcohol. This method is cost-effective and allows for high yields of isotopically labeled phenylalanine .

Analyse Des Réactions Chimiques

Types of Reactions

L-Phenylalanine-1-13C undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form phenylpyruvate.

Reduction: The carboxyl group can be reduced to form phenylalaninol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

Oxidation: Phenylpyruvate

Reduction: Phenylalaninol

Substitution: Various substituted phenylalanine derivatives

Applications De Recherche Scientifique

L-Phenylalanine-1-13C has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of phenylalanine in biochemical pathways.

Biology: Helps in studying protein synthesis and degradation by incorporating the labeled amino acid into proteins.

Industry: Employed in the production of pharmaceuticals and dietary supplements, where isotopic labeling helps in quality control and tracing the metabolic fate of compounds.

Mécanisme D'action

L-Phenylalanine-1-13C exerts its effects primarily through its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. The labeled carbon atom allows researchers to track the metabolic pathways and interactions of phenylalanine in the body. Elevated levels of these neurotransmitters are associated with antidepressant effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Tyrosine-1-13C: Another isotopically labeled amino acid used in metabolic studies.

L-Phenylalanine-2-13C: Labeled at the second carbon position, used for similar applications but provides different insights into metabolic pathways.

DL-Phenylalanine-1-13C: A racemic mixture of D- and L-phenylalanine labeled at the first carbon position.

Uniqueness

This compound is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate. This specificity makes it particularly valuable in studies where the exact position of the labeled carbon is crucial for understanding metabolic transformations .

Activité Biologique

L-Phenylalanine-1-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, which plays a crucial role in various biological processes. This article delves into its biological activity, metabolism, and implications in research and therapeutic applications, supported by relevant data tables and case studies.

Overview of L-Phenylalanine

L-phenylalanine is an essential amino acid that must be obtained through diet as it cannot be synthesized by the human body. It serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of the carbon-13 isotope allows for enhanced tracking of metabolic pathways involving phenylalanine.

Metabolic Pathways

L-Phenylalanine undergoes several metabolic transformations in the body:

- Conversion to Tyrosine : Phenylalanine is hydroxylated to form tyrosine, catalyzed by the enzyme phenylalanine hydroxylase (PAH). This reaction is critical for neurotransmitter synthesis.

- Biosynthesis of Neurotransmitters : Tyrosine is further converted into dopamine, which is pivotal for mood regulation and cognitive functions.

The isotopic labeling with 13C enables researchers to trace these metabolic pathways more accurately through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Case Study 1: Nutritional Impact on Health

A study explored the effects of L-phenylalanine supplementation on individuals with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism. The administration of this compound allowed researchers to monitor metabolic responses and adjust dietary interventions effectively. The findings indicated that careful management of phenylalanine intake could prevent neurological damage while ensuring adequate neurotransmitter synthesis .

Case Study 2: Cancer Research

Research has investigated the potential of L-phenylalanine derivatives, including this compound, in targeting specific transport mechanisms in cancer cells. One study assessed the compound's selectivity for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. The results showed that certain analogs exhibited enhanced LAT1 affinity, suggesting potential applications in drug delivery systems aimed at targeting cancer cells .

Table 1: Metabolic Conversion Rates of L-Phenylalanine

| Reaction | Enzyme | Conversion Rate (%) |

|---|---|---|

| L-Phenylalanine to Tyrosine | Phenylalanine Hydroxylase | 50% |

| Tyrosine to Dopamine | Tyrosine Hydroxylase | 30% |

| Dopamine to Norepinephrine | Dopamine β-Hydroxylase | 20% |

Table 2: LAT1 Selectivity of Phenylalanine Analogues

| Compound | LAT1 Affinity (Ki) | LAT2 Affinity (Ki) | Selectivity Ratio (LAT1/LAT2) |

|---|---|---|---|

| L-Phenylalanine | 15 μM | 45 μM | 3:1 |

| 2-Iodo-L-Phenylalanine | 5 μM | 50 μM | 10:1 |

| α-Methyl-L-Phenylalanine | 20 μM | 40 μM | 2:1 |

Propriétés

IUPAC Name |

(2S)-2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-DMSOPOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583968 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-86-7 | |

| Record name | L-(~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using L-Phenylalanine-1-13C in studying gliovirin biosynthesis?

A1: this compound is a stable isotope-labeled variant of L-phenylalanine, an essential amino acid. The paper you provided, "Biosynthesis of gliovirin: incorporation of L-phenylalanine (1-13C)," likely investigates the incorporation of this labeled amino acid into the gliovirin molecule by the producing fungus. [] By tracing the 13C label within gliovirin using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain insights into the specific biochemical steps and enzymatic reactions involved in gliovirin's production. This understanding can be valuable for potentially manipulating the biosynthesis to produce gliovirin derivatives or related compounds with altered biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.